molecular formula C12H15BrO2 B1381313 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid CAS No. 1803608-90-3

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1381313
CAS No.: 1803608-90-3
M. Wt: 271.15 g/mol
InChI Key: VLBOLTHKNRPUPC-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a brominated aromatic ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of the propanoic acid group. One common method includes the bromination of 3-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting brominated intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with an ester group instead of a carboxylic acid.

    4-Bromo-3-methylphenyl isocyanate: Contains an isocyanate group instead of a carboxylic acid.

    (4-Bromo-3-methylphenyl)(methyl)sulphane: Contains a sulphane group instead of a carboxylic acid .

Uniqueness

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid is unique due to its combination of a brominated aromatic ring and a propanoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-6-9(4-5-10(8)13)7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOLTHKNRPUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
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3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
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3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 4
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 5
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 6
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid

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